3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride
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Overview
Description
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt with a unique structure that includes an imidazole ring substituted with an ethylthioethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 2-chloroethyl ethyl sulfide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-methylimidazole in the chosen solvent.
- Add 2-chloroethyl ethyl sulfide to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent, such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using industrial-scale crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding thioether.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; typically carried out in an alcohol solvent like methanol at low temperatures.
Substitution: Sodium bromide or sodium iodide; typically carried out in an aqueous or organic solvent at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thioether.
Substitution: Bromide or iodide salts of the imidazolium compound.
Scientific Research Applications
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. Additionally, it can interact with enzymes and other proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar structure but lacks the ethylthioethyl group.
1-Butyl-3-methylimidazolium chloride: Similar structure but has a butyl group instead of an ethylthioethyl group.
1-Methyl-3-(2-hydroxyethyl)imidazolium chloride: Similar structure but has a hydroxyethyl group instead of an ethylthioethyl group.
Uniqueness
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the ethylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological membranes and proteins, making it a valuable candidate for various applications in research and industry.
Biological Activity
3-(2-(Ethylthio)ethyl)-1-methyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt that has garnered attention for its potential biological activities, particularly as an antimicrobial agent and in drug delivery systems. This compound features an imidazole ring substituted with an ethylthioethyl group, which enhances its interaction with biological membranes and proteins.
- Molecular Formula : C₈H₁₅ClN₂S
- Molecular Weight : 206.74 g/mol
- IUPAC Name : 1-(2-ethylsulfanylethyl)-3-methylimidazol-3-ium; chloride
- CAS Number : 1155239-00-1
Property | Value |
---|---|
Molecular Formula | C₈H₁₅ClN₂S |
Molecular Weight | 206.74 g/mol |
IUPAC Name | 1-(2-ethylsulfanylethyl)-3-methylimidazol-3-ium; chloride |
CAS Number | 1155239-00-1 |
Synthesis
The synthesis of this compound typically involves the alkylation of 1-methylimidazole with 2-chloroethyl ethyl sulfide in solvents such as acetonitrile or dimethylformamide under reflux conditions. The reaction yields the desired product through a series of steps involving dissolution, heating, and recrystallization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism of action is primarily attributed to its ability to disrupt cellular membranes, leading to cell lysis and death.
The compound interacts with biological membranes, potentially altering membrane integrity and affecting cellular processes. It may inhibit enzymatic activity by binding to proteins, thereby disrupting normal cellular functions.
Case Studies
A study focusing on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that suggest further exploration in clinical settings.
Table 2: Antimicrobial Efficacy
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Applications in Drug Delivery
The compound's ability to form stable complexes with drugs makes it a candidate for drug delivery systems. Its unique structure allows for enhanced solubility and bioavailability of therapeutic agents, which could improve treatment outcomes in various diseases.
Properties
Molecular Formula |
C8H15ClN2S |
---|---|
Molecular Weight |
206.74 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)-3-methylimidazol-3-ium;chloride |
InChI |
InChI=1S/C8H15N2S.ClH/c1-3-11-7-6-10-5-4-9(2)8-10;/h4-5,8H,3,6-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XVQDIUYLKKCDRP-UHFFFAOYSA-M |
Canonical SMILES |
CCSCCN1C=C[N+](=C1)C.[Cl-] |
Origin of Product |
United States |
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